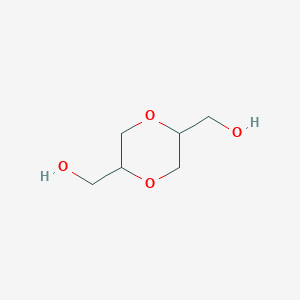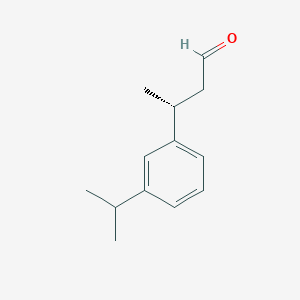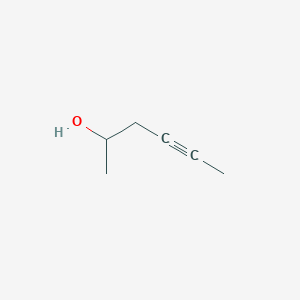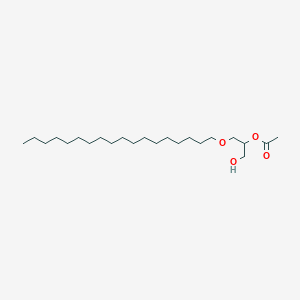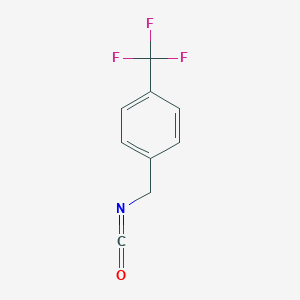
4-(Trifluoromethyl)benzyl isocyanate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-(Trifluoromethyl)benzyl isocyanate often involves multi-step chemical processes. For example, Artamonov et al. (2012) described the synthesis of isomeric 6-Trifluoromethyl-3-azabicyclo[3.1.0]hexanes, showcasing a methodology that could be adapted for the synthesis of 4-(Trifluoromethyl)benzyl isocyanate by illustrating the use of trifluoromethyldiazomethane in key cycloaddition reactions (Artamonov et al., 2012).
Molecular Structure Analysis
Quantum mechanical calculations and spectroscopic investigations provide insights into the molecular structure and vibrational frequencies of related compounds. Govindasamy and Gunasekaran (2015) performed a comprehensive study using Density Functional Theory (DFT) techniques to analyze the molecular structure and properties of a complex containing a trifluoromethyl group, highlighting methods applicable to analyzing 4-(Trifluoromethyl)benzyl isocyanate (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
Research on compounds bearing the trifluoromethyl group and isocyanate functionalities often explores their reactivity and potential for forming novel structures. Xiao et al. (2013) demonstrated the generation of benzo[e][1,2]thiazine derivatives via reactions involving trifluoromethanesulfanylamide, showcasing the reactivity of similar functional groups in synthesizing complex heterocyclic compounds (Xiao et al., 2013).
Physical Properties Analysis
The physical properties of related compounds are critical for understanding their behavior in various conditions. Although specific studies on 4-(Trifluoromethyl)benzyl isocyanate's physical properties are not available, the methodologies used in the analysis of similar compounds, such as spectroscopic and quantum mechanical calculations, offer a framework for such investigations.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the application and handling of these compounds. Mehta and Goicoechea (2019) explored the carboboration of isocyanates with tris(pentafluorophenyl)borane, demonstrating the potential for novel chemical transformations and providing insights into the chemical behavior of compounds with isocyanate groups (Mehta & Goicoechea, 2019).
Wissenschaftliche Forschungsanwendungen
Battery Technology : Isocyanates, such as 4-bromobenzyl isocyanate, have been shown to protect lithium-ion batteries from overcharge and improve charge/discharge performance. They also contribute to beneficial solid electrolyte interphase formation on graphite in propylene carbonate-based electrolyte solutions (Korepp et al., 2007). Similarly, 4-(Trifluoromethyl)-benzonitrile improves cyclic stability and capacity retention in high voltage lithium-ion batteries (Huang et al., 2014).
Polymer Science : Isocyanates are useful in the synthesis of polymers. For instance, siloxanes with aliphatic isocyanate groups are valuable for creating cross-linking agents and star polymers (Zhou et al., 1989). Also, the end-capping of polypeptides using functionalized isocyanates allows for controlled preparation of specific polymers (Brzezinska et al., 2002).
Medicinal Chemistry : Isocyanates have been utilized in the synthesis of various pharmaceutical compounds. For example, a study presented a one-pot synthesis of novel amino acid coupled triazoles with promising antimicrobial activity (El Rayes, 2010). Furthermore, isocyanates of Fmoc-amino acid azides can be synthesized and applied for the efficient synthesis of urea peptidomimetics (Patil et al., 2003).
Safety And Hazards
When handling “4-(Trifluoromethyl)benzyl isocyanate”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area. In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-7(2-4-8)5-13-6-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQXHDBRSSIKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624952 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzyl isocyanate | |
CAS RN |
102422-55-9 | |
| Record name | 1-(Isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



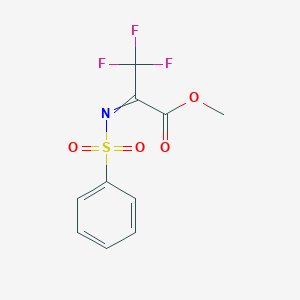
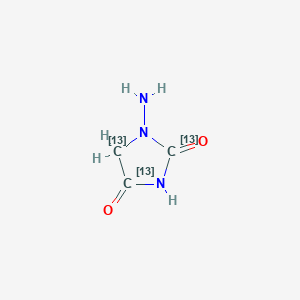

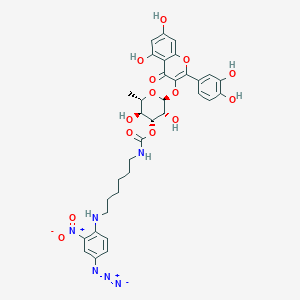
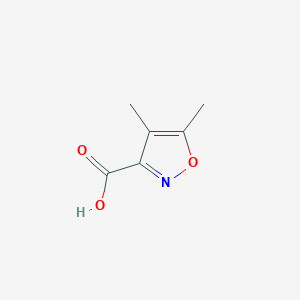
![7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B26825.png)
![(3aR,4S,5R,6aS)-4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl biphenyl-4-carboxylate](/img/structure/B26828.png)


